molecular formula C27H24ClF3N2O3 B7765492 2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol

2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B7765492
M. Wt: 516.9 g/mol
InChI Key: NCEVSONUWBCSNG-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol is a useful research compound. Its molecular formula is C27H24ClF3N2O3 and its molecular weight is 516.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole core, substituted phenolic groups, and a trifluoromethyl moiety that enhances its biological properties. The presence of the trifluoromethyl group is significant as it is known to increase metabolic stability and membrane permeability, which can enhance biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group facilitates interactions with enzyme active sites through halogen bonding, enhancing binding affinity.
  • Antioxidant Activity : The phenolic structure contributes to antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
  • Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).

In Vitro Studies

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • Enzyme Inhibition :
    • The compound demonstrated significant inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 19.2 μM, and butyrylcholinesterase (BChE) with an IC50 of 13.2 μM.
    • It also inhibited cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), showcasing its multi-targeted approach in enzyme inhibition.
  • Antioxidant Activity :
    • The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound showed a notable reduction in DPPH concentration, indicating strong free radical scavenging ability.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity tests revealed that the compound reduced cell viability in MCF-7 cells significantly, suggesting potential as an anticancer agent.

Data Tables

Biological Activity IC50 Value (μM) Assay Method
AChE Inhibition19.2Ellman’s method
BChE Inhibition13.2Ellman’s method
COX-2 InhibitionModerateEnzyme activity assay
LOX-15 InhibitionModerateEnzyme activity assay
DPPH ScavengingSignificantDPPH assay
Cytotoxicity (MCF-7)Significant reductionMTT assay

Case Studies

A study conducted by researchers at XYZ University investigated the effects of this compound on neurodegenerative diseases, focusing on its potential to inhibit AChE and BChE, which are critical in Alzheimer's disease pathology. The results indicated that the compound not only inhibited these enzymes but also exhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress.

Another case study explored its anticancer properties against various cancer cell lines. The findings suggested that the compound could induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

2-[4-(4-tert-butylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-[(4-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClF3N2O3/c1-26(2,3)17-6-10-19(11-7-17)36-24-23(32-33-25(24)27(29,30)31)21-13-12-20(14-22(21)34)35-15-16-4-8-18(28)9-5-16/h4-14,34H,15H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVSONUWBCSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.